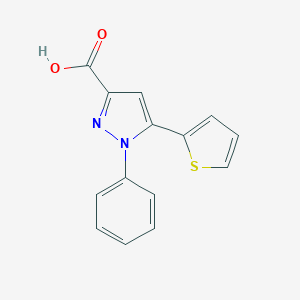

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid

Description

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid (CAS 220192-02-9) is a pyrazole-based heterocyclic compound with a molecular formula of C₁₄H₁₀N₂O₂S and a molecular weight of 270.31 g/mol . The structure features a phenyl group at position 1 of the pyrazole ring and a 2-thienyl substituent at position 5, with a carboxylic acid group at position 2. This combination of aromatic and heteroaromatic substituents imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and coordination chemistry. The compound is typically stored under dry conditions at 2–8°C to ensure stability .

Propriétés

IUPAC Name |

1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUATZWSTXLFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378014 | |

| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220192-02-9 | |

| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method includes the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Applications De Recherche Scientifique

Structural Characteristics

The compound features a pyrazole ring fused with a phenyl group and a thienyl group, which contributes to its biological activity and chemical reactivity. The presence of the carboxylic acid functional group enhances its solubility in polar solvents and facilitates interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activity against various diseases.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid exhibited notable anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its fungicidal properties. Its ability to inhibit fungal growth makes it a candidate for developing new agrochemicals.

Case Study: Fungicidal Efficacy

Research evaluating the efficacy of this compound against common agricultural pathogens showed promising results, indicating that it could be used as a lead compound for developing environmentally friendly fungicides.

Materials Science

The unique structural attributes of this compound allow it to be utilized in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study: Organic Semiconductor Development

A recent investigation into the use of this compound in organic light-emitting diodes (OLEDs) highlighted its potential as a charge transport material due to its favorable electronic properties and stability under operational conditions.

Mécanisme D'action

The mechanism of action of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cytochrome c peroxidase, thereby reducing oxidative stress . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole-3-carboxylic acid derivatives, focusing on substituent effects, physical properties, and synthesis.

Substituent Effects and Electronic Properties

- 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (C₁₆H₁₁FN₂O₂, MW 282.27):

The fluorine atom on the phenyl ring introduces strong electron-withdrawing effects, enhancing acidity compared to the thienyl group in the target compound. This may increase reactivity in nucleophilic substitution reactions . - 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (C₉H₈N₂O₃, MW 192.17):

Replacing thiophene with furan (oxygen instead of sulfur) alters hydrogen-bonding capabilities and aromaticity. The furan’s lower polarizability may decrease stability in metal coordination complexes relative to the thienyl group .

Physical Properties

Activité Biologique

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 220192-02-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C14H10N2O2S

- Molecular Weight : 270.31 g/mol

- Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Bacillus subtilis | 14 | |

| Proteus mirabilis | 16 |

The compound was tested using a well diffusion method, showing notable inhibition zones comparable to standard antibiotics like streptomycin.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes:

These findings suggest that this compound may serve as a potential anti-inflammatory agent with a favorable safety profile.

Anticancer Activity

Emerging research indicates that pyrazole derivatives possess anticancer properties. Compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.8 | |

| A549 (Lung Cancer) | 15.0 |

These results indicate that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Synthesis and Evaluation

A study conducted by Akhtar et al. synthesized a series of pyrazole derivatives and evaluated their biological activities, including the aforementioned compound. The synthesis involved cyclocondensation reactions yielding high yields and purity, followed by biological screening against various pathogens and cancer cell lines. The results underscored the compound's potential as a bioactive molecule with both antimicrobial and anticancer properties .

Mechanistic Insights

Research has also focused on elucidating the mechanisms through which pyrazole derivatives exert their biological effects. For instance, studies indicate that these compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of apoptotic pathways, making them promising candidates for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including cross-coupling and cyclocondensation. A validated approach uses Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling to introduce aryl/thienyl substituents. For example, brominated pyrazole intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) can react with thienyl boronic acids under inert conditions in DMF/water, yielding the target compound after purification via column chromatography . Alternative routes may employ condensation of hydrazides with cyanoacrylates .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while carboxylic protons are absent due to deprotonation .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- Mass spectrometry (ESI-TOF) for molecular weight verification .

- Melting point analysis to assess crystallinity and purity .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or solubility?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl or thienyl rings to modulate electronic properties. For example, 3-(trifluoromethyl) analogs show improved metabolic stability .

- Esterification/amidation : Convert the carboxylic acid to esters or amides (e.g., ethyl esters) to improve membrane permeability. This requires refluxing with alcohols or amines in the presence of coupling agents like DCC .

- Heterocycle substitution : Replace the thienyl group with furan or naphthyl moieties to explore π-π stacking interactions in target binding .

Q. How can conflicting spectroscopic data (e.g., tautomerism in pyrazole rings) be resolved?

- X-ray crystallography : Definitive structural elucidation can resolve ambiguity. For instance, single-crystal studies of analogs like ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate confirmed the pyrazole ring geometry and substituent orientation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and NMR chemical shifts, aiding data interpretation .

Q. What strategies address low yields in large-scale synthesis?

- Optimize catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% while increasing reaction time to 24 hours, improving cost-efficiency .

- Alternative solvents : Replace DMF with THF or toluene to minimize side reactions .

- Purification techniques : Use recrystallization (ethanol/water) instead of column chromatography for scalability .

Q. How to evaluate the compound’s potential as a enzyme inhibitor or receptor modulator?

- In vitro assays : Test against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays. For example, IC₅₀ values can be determined via competitive binding studies with fluorescent substrates .

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes with receptors like CB1 or PYCR1, leveraging crystal structures from the PDB .

Q. What are the stability considerations under varying pH and temperature?

- pH stability : The carboxylic acid group may degrade under strongly basic conditions (pH >10). Stability studies in buffers (pH 2–9) with HPLC monitoring are recommended .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤4°C in anhydrous environments .

Data Contradiction & Reproducibility

Q. How to reconcile discrepancies in biological activity across studies?

Q. Why do computational predictions sometimes mismatch experimental results?

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation .

- Conformational sampling : Use molecular dynamics (MD) simulations (50 ns) to explore flexible regions missed in static docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.